4-(5-Chloromethyl-isoxazol-3-yl)-benzonitrile
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Overview
Description
4-[5-(chloromethyl)-1,2-oxazol-3-yl]benzonitrile is a chemical compound that features a benzonitrile group attached to an oxazole ring with a chloromethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(chloromethyl)-1,2-oxazol-3-yl]benzonitrile typically involves the formation of the oxazole ring followed by the introduction of the chloromethyl group. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a nitrile with a suitable chloromethyl precursor in the presence of a base can lead to the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-free synthetic routes is often preferred to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-[5-(chloromethyl)-1,2-oxazol-3-yl]benzonitrile can undergo various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cycloaddition reactions: The oxazole ring can participate in cycloaddition reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while oxidation and reduction can lead to different functionalized derivatives .
Scientific Research Applications
4-[5-(chloromethyl)-1,2-oxazol-3-yl]benzonitrile has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-[5-(chloromethyl)-1,2-oxazol-3-yl]benzonitrile involves its interaction with specific molecular targets. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. The oxazole ring may also participate in various biochemical pathways, influencing the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
4-(chloromethyl)benzonitrile: A simpler compound with similar reactivity but lacking the oxazole ring.
Isoxazole derivatives: Compounds with similar ring structures but different substituents.
Uniqueness
4-[5-(chloromethyl)-1,2-oxazol-3-yl]benzonitrile is unique due to the presence of both the benzonitrile and oxazole moieties, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and reactivity compared to simpler or structurally different compounds .
Properties
Molecular Formula |
C11H7ClN2O |
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Molecular Weight |
218.64 g/mol |
IUPAC Name |
4-[5-(chloromethyl)-1,2-oxazol-3-yl]benzonitrile |
InChI |
InChI=1S/C11H7ClN2O/c12-6-10-5-11(14-15-10)9-3-1-8(7-13)2-4-9/h1-5H,6H2 |
InChI Key |
QLINGRBXNVQBKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=NOC(=C2)CCl |
Origin of Product |
United States |
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